Vulgarin
Overview
Description
Vulgarin is a sesquiterpene lactone, specifically an eudesmanolide, isolated from various species of the genus Artemisia, including Artemisia judaica and Artemisia vulgaris . This compound is known for its complex molecular structure and diverse biological activities, making it a subject of interest in scientific research .
Scientific Research Applications
Vulgarin has a wide range of scientific research applications, including:
Mechanism of Action
The primary mechanism of action of Vulgarin involves its interaction with cellular targets related to diabetes. Notably, this compound has been studied in combination with the antidiabetic drug glibenclamide (GLB). It modulates the expression of key genes involved in glucose metabolism, such as PEPCK and G6Pase. The concurrent administration of GLB and this compound enhances the antidiabetic effectiveness by restoring insulin levels and improving lipid profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vulgarin can be synthesized through various chemical transformations. One notable method involves refluxing this compound with iodine to produce derivatives . The reaction mechanism involves a sigmatropic reaction with a 1,3 shift, leading to the formation of naproxen methyl ester analogs .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as Artemisia species. The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Vulgarin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Microbial agents like Aspergillus niger are used for biotransformation.
Substitution: Various chemical reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Derivatives with altered functional groups.
Reduction: Metabolites such as 1-epi-tetrahydrothis compound and other polar compounds.
Substitution: Naproxen methyl ester analogs and other substituted derivatives.
Comparison with Similar Compounds
Vulgarin is compared with other sesquiterpene lactones, highlighting its unique properties:
Similar Compounds: Other sesquiterpene lactones include artemisinin, parthenolide, and helenalin.
Uniqueness: this compound’s unique eudesmanolide structure and its specific biological activities, such as selective COX-2 inhibition and anti-diabetic effects, distinguish it from other similar compounds
Properties
IUPAC Name |
(3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3/t8-,9-,11-,12+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPDZEACIWDCKX-WUDKWMPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@H]2OC1=O)[C@](C=CC3=O)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928884 | |
Record name | Vulgarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3162-56-9 | |
Record name | (3S,3aS,5aR,9R,9aS,9bS)-3a,5,5a,9,9a,9b-Hexahydro-9-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,6(3H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3162-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Judaicin (eudesmane naphthofuran) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vulgarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30928884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3162-56-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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